molecular formula C12H14N4O2 B3207808 ethyl 5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 104909-66-2

ethyl 5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B3207808
CAS No.: 104909-66-2
M. Wt: 246.27 g/mol
InChI Key: DSCCSTAVKURCLB-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C₁₂H₁₄N₄O₂. It belongs to the class of pyrazole derivatives, which are known for their diverse biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-methylpyridine-2-carboxylate with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate pyrazole ring, followed by esterification with ethanol to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability, control over reaction conditions, and safety. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction and improve the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or amines under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, ethyl 5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: The compound has shown biological activity in various assays, making it a candidate for further research in drug discovery and development. Its interactions with biological targets can lead to the development of new therapeutic agents.

Medicine: In medicine, this compound is being investigated for its potential use in treating various diseases. Its anti-inflammatory, antioxidant, and anticancer properties are of particular interest to researchers.

Industry: In the industrial sector, the compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which ethyl 5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate

  • 1-(2-ethoxyethyl)-5-[ethyl(methyl)amino]-7-[(4-methylpyridin-2-yl)amino]-N-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine-3-carboxamide

  • (E)-4-chloro-2-[(5-methylpyridin-2-yl)methylidene]indolin-3-one

Uniqueness: Ethyl 5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate stands out due to its specific structural features and biological activities

Properties

IUPAC Name

ethyl 5-amino-1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-3-18-12(17)9-7-15-16(11(9)13)10-6-8(2)4-5-14-10/h4-7H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCCSTAVKURCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=CC(=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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